

Vps34-IN-1: Application Notes and Protocols for Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34-IN-1 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34).[1][2][3] With an in vitro IC50 value of approximately 25 nM, it effectively blocks the catalytic activity of the Vps34-Vps15 complex.[2] [4][5] Vps34 is the primary enzyme responsible for generating phosphatidylinositol 3-phosphate (PtdIns(3)P), a critical lipid messenger that orchestrates key cellular processes such as autophagy, endosomal trafficking, and membrane sorting.[6][7][8] Vps34-IN-1 exhibits remarkable selectivity, showing no significant inhibition of class I or class II PI3K isoforms, making it an invaluable tool for dissecting the specific roles of Vps34 in cellular signaling.[1][3] [5] Its primary mechanism in cells involves preventing the production of PtdIns(3)P, thereby disrupting the localization and function of proteins containing PtdIns(3)P-binding domains like FYVE and PX.[1][7] This leads to modulation of autophagy and rapid dispersal of downstream effectors, such as Serum/Glucocorticoid-Regulated Kinase 3 (SGK3), from endosomal membranes.[1][9][10]

Data Presentation: Vps34-IN-1 Concentration and Effects

The following table summarizes the effective concentrations and observed outcomes of **Vps34-IN-1** treatment across various cell lines and experimental assays.



Cell Line	Assay Type	Concentration(s)	Incubation Time	Observed Effect
U2OS	PtdIns(3)P Probe Localization	0.1 μM - 1.0 μM	1 hour	Dose-dependent loss of GFP-2xFYVEHrs probe from endosomes (~50% at 0.1 µM, ~80% at 1.0 µM).
U2OS	SGK3 Activity Assay	0.1 μM - 1.0 μM	1 hour	Dose-dependent reduction in SGK3 activity (~40% at 0.1 μM, ~60% at 1.0 μM).
U2OS	Kinase Activity	1 μΜ	Not specified	No significant inhibition of 340 other protein kinases.[1]
U2OS	GFP-FYVE Reporter Assay	IC50 = 0.025 μM	2 hours	Inhibition of Vps34.[11]
VERO-E6	SARS-CoV-2 Cytotoxicity	IC50 = 0.4 μM	48 hours	Inhibition of virus-induced cytotoxicity.[4]
VERO-E6	Toxicity Assay	CC50 = 26.83 μΜ	48 hours	Determination of cellular toxicity. [4]
Huh7, MHCC97H	Western Blot	1, 2, 4 μΜ	24 hours	Dose-dependent inhibition of SGK3 phosphorylation. [2][12]



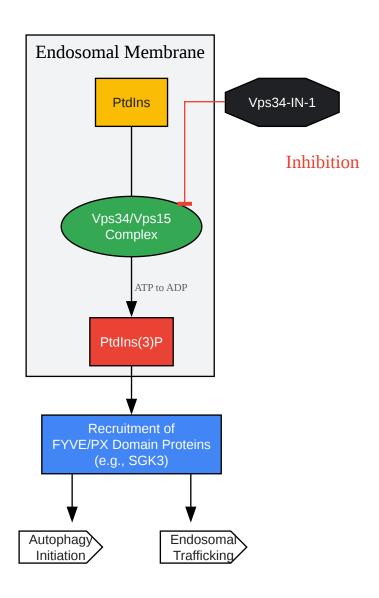
HeLa	Autophagy Assay (LC3B)	Various	16 hours	Affects autophagy, studied by observing LC3B staining.[2][13]
DLD1	Western Blot	1 - 10 μΜ	24 hours	Prevention of p62 and NCOA4 protein degradation, indicating autophagy inhibition.[11]
MCF-7	Proliferation Assay (WST-1)	Not specified	24 hours	Significantly reduced cell proliferation.[14]
MCF-7, MDA- MB-231	Migration/Invasio n Assay	Not specified	16 hours	Decreased cell migration.[14]
Acute Myeloid Leukemia (AML) Cells	Apoptosis Assay	Not specified	Not specified	Induces apoptosis in AML cells but not in normal CD34+ hematopoietic cells.[7]

Signaling Pathways and Experimental Workflows Vps34 Signaling Pathway and Inhibition by Vps34-IN-1

Vps34, in complex with its regulatory subunit Vps15, phosphorylates phosphatidylinositol (PtdIns) to generate PtdIns(3)P on endosomal membranes.[8] This lipid product acts as a docking site for effector proteins containing PX and FYVE domains, which are essential for initiating autophagy and regulating endosomal trafficking.[7] One key downstream effector is the kinase SGK3, which is recruited to endosomes via its PtdIns(3)P-binding PX domain.[1] **Vps34-IN-1** directly inhibits the kinase activity of Vps34, preventing PtdIns(3)P production. This



blockade leads to the rapid, dose-dependent dispersal of PtdIns(3)P probes and SGK3 from endosomes, resulting in a loss of SGK3 phosphorylation and activity within minutes.[1][9]



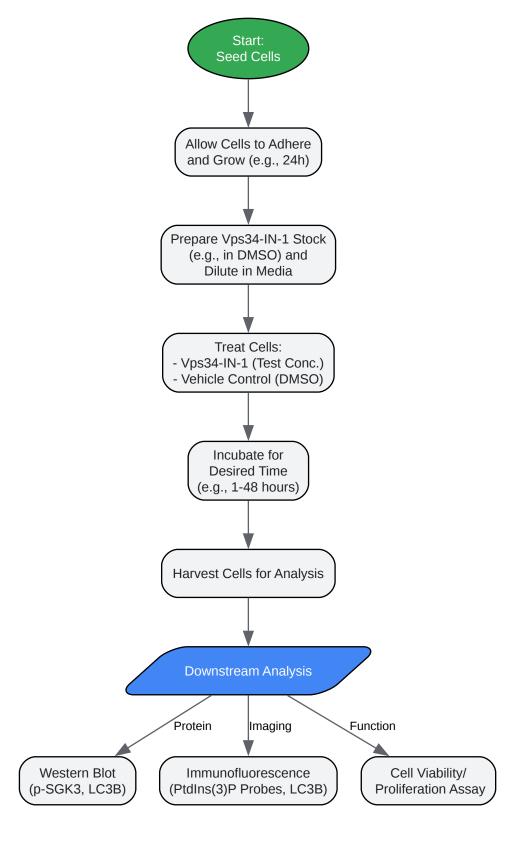
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Caption: **Vps34-IN-1** blocks Vps34-mediated PtdIns(3)P production.

General Experimental Workflow

A typical cell culture experiment using **Vps34-IN-1** involves several key stages, from initial cell preparation and inhibitor treatment to the final analysis of specific cellular endpoints. Proper controls, including a vehicle-treated group, are essential for accurate interpretation of the results.





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Caption: Standard workflow for **Vps34-IN-1** cell culture experiments.



Experimental Protocols Protocol 1: General Cell Treatment with Vps34-IN-1

This protocol provides a general framework for treating adherent cells with Vps34-IN-1.

- Reagent Preparation:
 - Prepare a 10 mM stock solution of Vps34-IN-1 in sterile DMSO.[4] Aliquot and store at
 -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
 - On the day of the experiment, thaw an aliquot and prepare fresh dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 μM to 10 μM).

· Cell Seeding:

- Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips) at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.
- Incubate under standard conditions (e.g., 37°C, 5% CO2) for 18-24 hours to allow for cell attachment.

Inhibitor Treatment:

- Aspirate the old medium from the cells.
- Add the medium containing the desired final concentration of Vps34-IN-1.
- Crucially, include a vehicle control group. This group should be treated with the same final concentration of DMSO as the highest concentration of Vps34-IN-1 used.
- Incubate the cells for the experimentally determined time (ranging from 1 minute for rapid signaling events to 72 hours for proliferation studies).[1][13]

Protocol 2: Western Blot Analysis of SGK3 Phosphorylation



This protocol is used to assess the inhibition of Vps34 activity by measuring the phosphorylation status of its downstream target, SGK3.

Cell Lysis:

- Following treatment with Vps34-IN-1 for the desired time (e.g., 1 hour), place the culture plates on ice and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

• Protein Quantification:

- Transfer the supernatant (protein lysate) to a new tube.
- Determine the protein concentration using a standard method, such as the BCA assay.

SDS-PAGE and Western Blotting:

- Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-SGK3 (T-loop and hydrophobic motif sites) and total SGK3 overnight at 4°C.[2][12]



- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Monitoring Autophagy via LC3B Immunofluorescence

This protocol assesses the effect of **Vps34-IN-1** on autophagy by visualizing the localization of LC3B, a marker for autophagosomes. Inhibition of Vps34 is expected to block the formation of LC3B puncta.

- Cell Seeding and Treatment:
 - Seed cells on sterile glass coverslips in a 24-well plate.
 - Allow cells to attach and grow to ~60% confluency.
 - Treat cells with Vps34-IN-1 or vehicle control for the desired time (e.g., 16 hours).[13] It
 may be appropriate to include a positive control for autophagy induction (e.g., starvation
 medium).
- Fixation and Permeabilization:
 - Wash cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Immunostaining:
 - Wash three times with PBS.



- Block with 1% BSA in PBS for 30 minutes.
- Incubate with a primary antibody against LC3B diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
- (Optional) Counterstain nuclei with DAPI for 5 minutes.
- Imaging:
 - Wash three times with PBS.
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
 - Visualize the cells using a fluorescence microscope. Quantify the number and intensity of LC3B puncta per cell to assess changes in autophagic flux.

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